molecular formula C16H13Br2F6N3O2 B14799026 1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester

1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester

Cat. No.: B14799026
M. Wt: 553.09 g/mol
InChI Key: IWDFQMHSASFYKY-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The presence of trifluoromethyl groups and bromine atoms enhances its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-1,2,4-Triazole-1-propanoic acid, 3-[3,5-bis(trifluoromethyl)phenyl]-alpha,beta-dibromo-, 1-methylethyl ester is unique due to the presence of both trifluoromethyl groups and bromine atoms, which impart distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C16H13Br2F6N3O2

Molecular Weight

553.09 g/mol

IUPAC Name

propan-2-yl 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2,3-dibromopropanoate

InChI

InChI=1S/C16H13Br2F6N3O2/c1-7(2)29-14(28)11(17)12(18)27-6-25-13(26-27)8-3-9(15(19,20)21)5-10(4-8)16(22,23)24/h3-7,11-12H,1-2H3

InChI Key

IWDFQMHSASFYKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C(N1C=NC(=N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)Br)Br

Origin of Product

United States

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